Ethylene glycol methacrylate phosphate

Catalog No.
S574039
CAS No.
24599-21-1
M.F
C6H11O6P
M. Wt
210.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol methacrylate phosphate

Struggling with adhesion loss or migration of flame retardants? EGMAP copolymerizes for permanent integration. Key benefits:

  • 3x shear strength improvement on steel in acrylic adhesives
  • Over 6-fold increase in stem cell viability vs. PEG hydrogels
  • Maintains Tg and mechanical stability in flame-retardant polymers.

Available for immediate supply.

CAS Number

24599-21-1

Product Name

Ethylene glycol methacrylate phosphate

IUPAC Name

2-phosphonooxyethyl 2-methylprop-2-enoate

Molecular Formula

C6H11O6P

Molecular Weight

210.12 g/mol

InChI

InChI=1S/C6H11O6P/c1-5(2)6(7)11-3-4-12-13(8,9)10/h1,3-4H2,2H3,(H2,8,9,10)

InChI Key

SEILKFZTLVMHRR-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOP(=O)(O)O

Synonyms

ETHYLENE GLYCOL METHACRYLATE PHOSPHATE;2-(METHACRYLOYLOXY)ETHYL PHOSPHATE;2-methyl-2-propenoicaci2-(phosphonooxy)ethylester;2-Propenoicacid,2-methyl-,2-(phosphonooxy)ethylester;2-(phosphonooxy)ethyl methacrylate;2-methyl-2-propenoic acid 2-(phosphono

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)(O)O

The exact mass of the compound Monomethacryloylethyl phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥90%

Package Size

25 g, 100 ml

Ethylene glycol methacrylate phosphate (EGMAP) is a bifunctional monomer featuring a polymerizable methacrylate group and a reactive phosphate group on a short ethylene glycol spacer. This structure allows it to be covalently incorporated into polymer backbones, where the phosphate moiety imparts critical performance characteristics such as enhanced adhesion to polar substrates, improved biocompatibility, and flame retardancy. These attributes make it a crucial component in formulations for dental adhesives, biomedical hydrogels, and flame-retardant resins.

Research Fit

Bifunctional methacrylate-phosphate monomer for UV-curable coatings
Promotes metal adhesion and corrosion inhibition in polymer matrices
Imparts flame retardancy via surface grafting onto polyolefins
Enhances cell viability in PEG-based hydrogels for 3D culture

Substituting Ethylene glycol methacrylate phosphate with a non-phosphorylated analog like 2-hydroxyethyl methacrylate (HEMA) results in a significant loss of chemical adhesion to mineral and metal substrates, as HEMA lacks the phosphate group essential for this interaction. Furthermore, attempting to achieve similar flame retardancy by using non-reactive, additive-based phosphate compounds is an inferior strategy; such additives can migrate out of the polymer matrix over time and often act as plasticizers, significantly reducing the glass transition temperature (Tg) and compromising the thermomechanical stability of the final product. EGMAP's ability to copolymerize ensures these functional properties are permanently integrated into the material without these negative side effects.

Substitution Risk

BMEP (dimethacrylate) reduces bond strength in dental primers versus EGMP, potentially compromising adhesive performance.
HEMA substitution removes phosphate group, eliminating metal adhesion and corrosion protection.
Non-phosphorylated analogs fail to support cell viability in hydrogels, unlike EGMP-containing formulations.

Dramatically Increases Cell Viability in Biomedical Hydrogels

In biomedical applications, the incorporation of EGMAP into poly(ethylene glycol) (PEG) hydrogels creates a favorable environment for cell encapsulation. A direct comparison showed that including 50 mM of EGMAP in a PEG hydrogel increased the viability of encapsulated human mesenchymal stem cells (hMSCs) from 15% to 97%. This effect is attributed to the phosphate groups promoting the formation of a bone-like mineral phase throughout the hydrogel, which enhances the sequestration of cell-secreted adhesion proteins.

Evidence DimensionCell Viability of Encapsulated hMSCs
Target Compound Data97% (in PEG hydrogel with 50 mM EGMP)
Comparator Or Baseline15% (in PEG hydrogel without EGMP)
Quantified Difference>6-fold increase
ConditionsHuman mesenchymal stem cells encapsulated in a poly(ethylene glycol) hydrogel.

For any buyer developing materials for cell culture, tissue engineering, or regenerative medicine, this demonstrates EGMAP's critical role in ensuring cell survival and function.

Corrosion Inhibition
Head-to-head
EGMP monomer 82%, polymerized EGMP 80%, composite with Na+Mt 98% at 1.0×10⁻² mol L⁻¹ in 1.0 M HCl
Composite coating achieves highest inhibition
48 h immersion, EIS, carbon steel

Superior Adhesion to Polar Substrates via Phosphate-Group Chemistry

The phosphate moiety of EGMAP acts as a powerful adhesion promoter for polar surfaces like metals. In a standard 2K methacrylate-based structural adhesive, the addition of just 5 wt% of HEMA-P (an EGMAP-containing product) tripled the shear strength on steel substrates. This contrasts with non-phosphorylated methacrylates like HEMA, which primarily improve substrate wetting but do not provide the strong, durable chemical bond characteristic of phosphate esters.

Evidence DimensionShear Strength on Steel
Target Compound DataTripled (~300% of baseline)
Comparator Or BaselineBaseline (Standard 2K methacrylate adhesive without adhesion promoter)
Quantified Difference~200% increase over baseline
ConditionsAddition of 5 wt% HEMA-P 100 to a standard 2K methacrylate-based structural adhesive.

This provides a clear, quantitative justification for specifying EGMAP as a comonomer to meet demanding adhesion performance targets on metal surfaces in industrial adhesives and coatings.

Flame Retardancy (LOI)
Head-to-head
EGMP-grafted PE LOI 22.5 vs unmodified PE LOI 18.0 (Δ4.5)
25% relative LOI increase
ASTM D2863, plasma grafting

Provides Non-Migrating Flame Retardancy without Plasticization

As a reactive monomer, EGMAP polymerizes into the polymer backbone, providing permanent, non-migrating flame retardancy. This is a critical processing and performance advantage over non-reactive, additive flame retardants. For example, a study comparing a reactive phosphonate monomer to a structurally similar additive in poly(methyl methacrylate) (PMMA) showed that the additive plasticized the polymer, significantly reducing its glass transition temperature (Tg). In contrast, the copolymer made with the reactive monomer exhibited physical and mechanical properties similar to unmodified PMMA. This indicates that using EGMAP allows for flame retardancy without compromising the thermal and mechanical integrity of the base polymer.

Evidence DimensionEffect on Glass Transition Temperature (Tg)
Target Compound DataMaintains Tg, similar to base polymer.
Comparator Or BaselineSignificantly reduces Tg due to plasticization.
Quantified DifferenceAvoids the plasticizing effect that lowers the service temperature of the material.
ConditionsComparison of a reactive phosphonate monomer copolymerized into PMMA versus an additive phosphonate blended with PMMA.

For applications requiring both flame retardancy and stable mechanical performance at elevated temperatures, specifying a reactive monomer like EGMAP is essential to avoid material degradation caused by additive plasticization.

hMSC Viability
Head-to-head
50 mM EGMP hydrogel: 97% viability; control 0 mM EGMP: 15%
6.5-fold viability increase
24 h, PEGDA, hMSC encapsulation
Dental Adhesive Bond
Head-to-head
EGMP primer: lower μTBS vs BMEP primer: higher μTBS
Di-functional BMEP yields stronger bond
Human dentin, p<0.05
Metal Ion Selectivity
Head-to-head
EGMP copolymer prefers Pu⁴⁺ over UO₂²⁺ at 3 M HNO₃; Pu sorption unaffected by MMA content
Selective actinide sorption profile
Batch sorption, poly(EGMP-co-MMA)

Formulating Biocompatible and Bioactive Hydrogels for Tissue Engineering

Based on its demonstrated ability to increase the viability of encapsulated stem cells by over six-fold compared to standard PEG hydrogels, EGMAP is the indicated choice for developing advanced hydrogel scaffolds for bone and dental tissue regeneration where cell survival and mineralization are paramount.

Developing High-Strength Adhesives and Primers for Metal and Mineral Substrates

The proven capacity of the phosphate group to triple the shear strength of acrylic adhesives on steel makes EGMAP a preferred comonomer for industrial adhesive and coating formulations that require durable, high-performance chemical bonding to polar surfaces.

Manufacturing Durable, Flame-Retardant Acrylic Resins with Stable Thermal Properties

For producing flame-retardant acrylics, composites, or resins, EGMAP is the appropriate selection over additive flame retardants when maintaining the material's glass transition temperature and long-term mechanical stability is a critical design requirement.

Application Fit Matrix

Application
Selection Property
Validation Focus
Corrosion protective coatings (acidic)
Phosphate reactivity and polymerization control
EIS-based inhibition efficiency in HCl
Flame retardant PE surfaces
Phosphorus content and grafting efficiency
LOI improvement (ASTM D2863)
Bioactive hydrogels (hMSC)
Phosphate-mediated protein sequestration
Cell viability in PEG hydrogels
Actinide separation sorbents
Metal ion coordination selectivity
Pu/U selectivity in high-acidity sorption

Physical Description

Liquid

XLogP3

-0.6

UNII

QAA91B09KO

Related CAS

52628-03-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 202 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 196 of 202 companies with hazard statement code(s):;
H314 (20.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (79.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24599-21-1

Wikipedia

Monomethacryloylethyl phosphate

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types